1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
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Overview
Description
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a pyridine ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group through acylation. The pyridine ring is then functionalized with a methylthio group using nucleophilic substitution reactions. The final step involves coupling the two intermediates under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzoyl and methylthio groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Similar Compounds
(4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methylthio group.
(4-Benzoylpiperazin-1-yl)(2-(isopentylamino)pyridin-3-yl)methanone: Similar structure but with an isopentylamino group instead of a methylthio group.
Uniqueness
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is unique due to the presence of both the benzoyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may provide enhanced binding properties and selectivity compared to similar compounds .
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-15(8-5-9-19-16)18(23)21-12-10-20(11-13-21)17(22)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI Key |
JRVGJJZIQIQIHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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